1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1171604-89-9
VCID: VC2985257
InChI: InChI=1S/C14H18N2O5/c1-20-12-8-10(5-7-15-6-3-4-14(15)17)11(16(18)19)9-13(12)21-2/h8-9H,3-7H2,1-2H3
SMILES: COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC
Molecular Formula: C14H18N2O5
Molecular Weight: 294.3 g/mol

1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

CAS No.: 1171604-89-9

Cat. No.: VC2985257

Molecular Formula: C14H18N2O5

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one - 1171604-89-9

Specification

CAS No. 1171604-89-9
Molecular Formula C14H18N2O5
Molecular Weight 294.3 g/mol
IUPAC Name 1-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one
Standard InChI InChI=1S/C14H18N2O5/c1-20-12-8-10(5-7-15-6-3-4-14(15)17)11(16(18)19)9-13(12)21-2/h8-9H,3-7H2,1-2H3
Standard InChI Key UMHITRVPVQHIPQ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC
Canonical SMILES COC1=C(C=C(C(=C1)CCN2CCCC2=O)[N+](=O)[O-])OC

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one consists of three key structural components:

  • A pyrrolidin-2-one ring (γ-lactam): A five-membered ring containing a nitrogen atom and a carbonyl group at the 2-position

  • A 4,5-dimethoxy-2-nitrophenyl group: A benzene ring with methoxy groups at positions 4 and 5, and a nitro group at position 2

  • An ethyl linker: A two-carbon chain connecting the nitrogen of the pyrrolidin-2-one to the phenyl group

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

PropertyValue
Molecular FormulaC₁₄H₁₈N₂O₅
Molecular Weight294.31 g/mol
Physical StateLikely a solid at room temperature
SolubilityLikely soluble in organic solvents such as methanol, ethanol, chloroform, and DMSO
Functional GroupsPyrrolidinone, nitro, methoxy
UV AbsorptionLikely exhibits absorption in the 340-360 nm range due to the 4,5-dimethoxy-2-nitrophenyl group

The 4,5-dimethoxy-2-nitrophenyl group in the compound is known for its photochemical properties. Compounds containing this group typically absorb light in the near-UV range (340-360 nm), which can trigger photochemical reactions . In comparison to similar photoreactive groups like the 1-(2-nitrophenyl)ethyl (NPE) caging group, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) substituent has a longer-wavelength absorption maximum (approximately 355 nm) and therefore absorbs 340-360 nm light more efficiently .

Synthetic Methodologies

N-Alkylation Approach

One potential synthetic route involves the direct N-alkylation of pyrrolidin-2-one using an appropriate 4,5-dimethoxy-2-nitrophenylethyl halide or similar electrophile. Recent developments in catalytic N-alkylation using alcohols could also provide an alternative approach. For instance, Ru(II)-catalyzed methods have been reported for efficient and selective N-alkylation of amines by aliphatic alcohols . This approach could potentially be applied using 2-(4,5-dimethoxy-2-nitrophenyl)ethanol as a starting material.

The reaction scheme would involve:

  • Preparation of 2-(4,5-dimethoxy-2-nitrophenyl)ethanol or corresponding halide

  • Direct N-alkylation of pyrrolidin-2-one under basic conditions or appropriate catalysis

Donor-Acceptor Cyclopropane Approach

An alternative approach could utilize the methodology described for synthesizing 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes . This method includes:

  • Lewis acid-catalyzed opening of donor-acceptor cyclopropanes with primary amines

  • Followed by in situ lactamization and dealkoxycarbonylation

This approach could potentially be adapted by using an appropriately functionalized 4,5-dimethoxy-2-nitrophenylethylamine as the nucleophile in the reaction with donor-acceptor cyclopropanes.

Table 2: Potential Reagents for the Synthesis of 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one

ApproachStarting MaterialsReagents/ConditionsExpected Yield
Direct N-alkylationPyrrolidin-2-one, 2-(4,5-dimethoxy-2-nitrophenyl)ethyl bromideNaH, DMF, 0°C to rtModerate to good
Catalytic N-alkylationPyrrolidin-2-one, 2-(4,5-dimethoxy-2-nitrophenyl)ethanol[Ru(L₁a)(PPh₃)Cl₂] (1.0 mol%), base, toluene, refluxModerate
Donor-acceptor cyclopropane approachAppropriate donor-acceptor cyclopropane, 2-(4,5-dimethoxy-2-nitrophenyl)ethylamineNi(ClO₄)₂·6H₂O, toluene, AcOH, refluxModerate

Pharmacological Properties and Biological Activities

Activities Related to the Pyrrolidin-2-one Core

The pyrrolidin-2-one (γ-lactam) scaffold is present in many pharmaceutically active compounds. Compounds containing this motif have shown activities including:

  • Histone deacetylase (HDAC) inhibition

  • Cannabinoid receptor modulation

  • Glucagon receptor inhibition

  • Orexin receptor antagonism

  • Calcitonin gene-related peptide receptor antagonism

Photoreactive Properties

The 4,5-dimethoxy-2-nitrophenyl group is well-known for its photoactive properties and is commonly used in "caged" compounds . This feature may confer light-controlled biological activity to the molecule, potentially allowing:

  • Spatiotemporal control of drug release

  • Light-controlled modulation of biological processes

  • Photoactivated cytotoxicity

Structure-Activity Relationships

The combination of the pyrrolidin-2-one core with the 4,5-dimethoxy-2-nitrophenyl group through an ethyl linker may result in unique pharmacological properties. The ethyl linker provides flexibility to the molecule, potentially allowing it to adapt its conformation to interact with various biological targets.

Table 3: Potential Biological Activities Based on Structural Features

Structural FeaturePotential Biological ActivityReference Compounds
Pyrrolidin-2-one coreHDAC inhibition, receptor modulation1,5-diarylpyrrolidin-2-ones, 5-aryl-1-benzylpyrrolidones
4,5-Dimethoxy-2-nitrophenyl groupPhotoactivatable properties, controlled release of active moietiesCompounds with DMNB caging groups
Flexible ethyl linkerEnhanced binding to biological targets, improved pharmacokinetics1-(2-hydroxyethyl)-2-pyrrolidone

Analytical Characterization

UV-Visible Spectroscopy

The 4,5-dimethoxy-2-nitrophenyl group typically shows strong absorption in the near-UV region. Based on similar compounds, 1-[2-(4,5-Dimethoxy-2-nitrophenyl)ethyl]pyrrolidin-2-one would be expected to show:

  • Absorption maximum around 340-360 nm due to the 4,5-dimethoxy-2-nitrophenyl moiety

  • Additional absorption bands corresponding to π→π* and n→π* transitions of the aromatic and carbonyl groups

NMR Spectroscopy

The expected key signals in the ¹H NMR spectrum would include:

  • Signals for the methoxy groups (typically around 3.8-4.0 ppm)

  • Signals for the aromatic protons of the 4,5-dimethoxy-2-nitrophenyl group

  • Signals for the ethyl linker protons

  • Signals for the pyrrolidinone ring protons

Chromatographic Analysis

High-performance liquid chromatography (HPLC) with UV detection would be suitable for the analysis of this compound, utilizing the strong UV absorption of the 4,5-dimethoxy-2-nitrophenyl group. Mass spectrometry would provide additional confirmation of the compound's identity and purity.

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